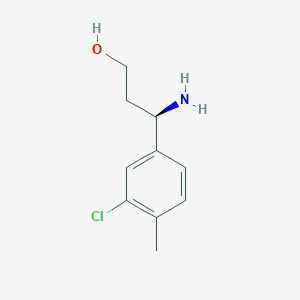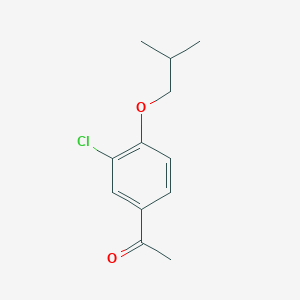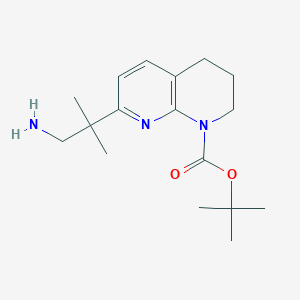
Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a chemical compound with a complex structure that finds applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and specific reagents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as crystallization or chromatography to achieve the required purity levels for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the functional groups involved .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate include:
- Tert-butyl (1-amino-2-methylpropan-2-yl)carbamate
- Tert-butyl 2-amino-1,1-dimethylethylcarbamate
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts specific properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C17H27N3O2 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
tert-butyl 7-(1-amino-2-methylpropan-2-yl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-10-6-7-12-8-9-13(19-14(12)20)17(4,5)11-18/h8-9H,6-7,10-11,18H2,1-5H3 |
InChI-Schlüssel |
PKKUCTHOLPQREZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)C(C)(C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
![4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089454.png)

![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13089460.png)
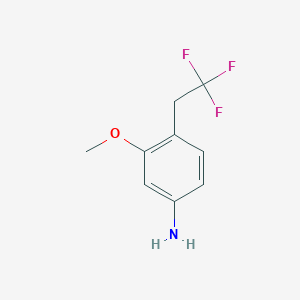

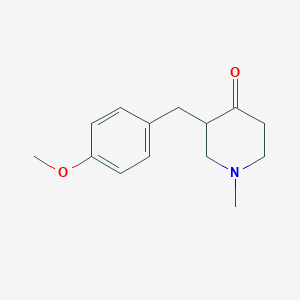

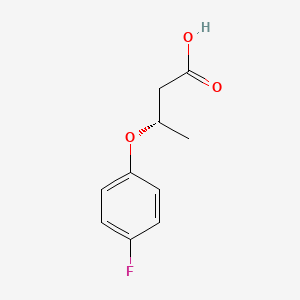
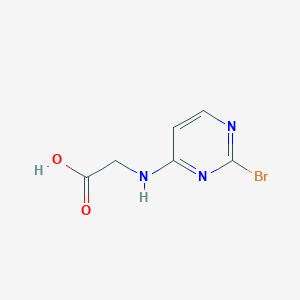
![N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide](/img/structure/B13089505.png)
